molecular formula C15H22O2 B8363315 4-n-Hexanoyl-2,6-dimethylanisole

4-n-Hexanoyl-2,6-dimethylanisole

Cat. No.: B8363315
M. Wt: 234.33 g/mol
InChI Key: SBYLCDNYQUHABW-UHFFFAOYSA-N
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Description

4-n-Hexanoyl-2,6-dimethylanisole is a substituted anisole derivative characterized by a methoxy group at the para position, methyl groups at the ortho positions (2 and 6), and a hexanoyl (C₆H₁₁CO-) substituent at the 4-position.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)hexan-1-one

InChI

InChI=1S/C15H22O2/c1-5-6-7-8-14(16)13-9-11(2)15(17-4)12(3)10-13/h9-10H,5-8H2,1-4H3

InChI Key

SBYLCDNYQUHABW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC(=C(C(=C1)C)OC)C

Origin of Product

United States

Comparison with Similar Compounds

4-Acetamido-2,6-dimethylanisole ()

  • Substituent : Acetamido (-NHCOCH₃) at the 4-position.
  • Electronic Effects : The acetamido group is moderately electron-withdrawing due to the carbonyl, deactivating the aromatic ring.
  • Synthesis : Prepared via acetylation of the corresponding aniline using acetyl chloride in THF/triethylamine. Yield: 89%, mp 136–137°C.
  • Applications : Likely used as an intermediate in pharmaceuticals or agrochemicals.

4-Bromomethyl-2,6-dimethylanisole ()

  • Substituent : Bromomethyl (-CH₂Br) at the 4-position.
  • Reactivity : The bromine acts as a leaving group, enabling nucleophilic substitutions (e.g., Suzuki coupling).
  • Molecular Weight : 229.11 g/mol.

4-Nitro-2,6-dimethylanisole ()

  • Substituent: Nitro (-NO₂) at the 4-position.
  • Electronic Effects : Strongly electron-withdrawing, meta-directing.
  • Hazards : Toxic if swallowed (H301), causes skin/eye irritation (H315, H319).
  • Stability : Nitro groups enhance stability toward electrophilic attack but increase explosion risk under extreme conditions.

4-Diethylphosphono-2,6-dimethylanisole ()

  • Substituent: Diethylphosphono (-PO(OEt)₂) at the 4-position.
  • Applications : Used in asymmetric hydrogenation catalysts. Synthesized via palladium-catalyzed phosphorylation (90% yield).
  • Electronic Effects : Phosphonate groups are electron-withdrawing, influencing ligand-metal interactions in catalysis.

2,6-Dimethylanisole ()

  • Substituents : Methoxy (-OCH₃) at the para position and methyl groups at 2 and 4.
  • Reactivity: Used in organometallic complexes (e.g., chromium carbonyls). UV light decomplexes the arene ligand quantitatively.

Comparative Analysis Table

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Hazards/Stability
This compound Hexanoyl (C₆H₁₁CO-) C₁₅H₂₂O₂ 234.33 (calculated) Lipophilic intermediate; potential ester hydrolysis Likely low acute toxicity (inferred)
4-Acetamido-2,6-dimethylanisole Acetamido C₁₁H₁₅NO₂ 193.24 Pharmaceutical synthesis Stable crystalline solid
4-Bromomethyl-2,6-dimethylanisole Bromomethyl C₁₀H₁₃BrO 229.11 Nucleophilic substitution reactions Potential bromine-related toxicity
4-Nitro-2,6-dimethylanisole Nitro C₉H₁₁NO₃ 181.19 Explosives/precursor synthesis Toxic, irritant
4-Diethylphosphono-2,6-dimethylanisole Diethylphosphono C₁₃H₂₁O₄P 272.28 Catalytic ligands for asymmetric hydrogenation Air/moisture-sensitive

Preparation Methods

Catalytic Methylation of Phenol

2,6-Dimethylphenol is synthesized via gas-phase methylation of phenol with methanol over an iron-chromium mixed oxide catalyst. This reaction proceeds at elevated temperatures (300–400°C) under controlled pressure, yielding 2,6-dimethylphenol with >99% purity after rectification.

Reaction Conditions:

  • Catalyst: Fe-Cr oxide (molar ratio 1:1)

  • Temperature: 350°C

  • Pressure: 1.5 atm

  • Yield: 85–90%

Methoxylation of 2,6-Dimethylphenol

The phenolic hydroxyl group of 2,6-dimethylphenol is converted to a methoxy group using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) as a base.

Procedure:

  • Dissolve 2,6-dimethylphenol (1 mol) in anhydrous acetone.

  • Add K₂CO₃ (2.2 mol) and MeI (1.1 mol).

  • Reflux at 60°C for 12 hours.

  • Isolate 2,6-dimethylanisole via vacuum distillation (b.p. 203°C).

Yield: 92–95%

Friedel-Crafts Acylation of 2,6-Dimethylanisole

The hexanoyl group is introduced at the para position of 2,6-dimethylanisole via Friedel-Crafts acylation, leveraging the electron-donating methoxy group’s ortho/para-directing effects.

Reaction Mechanism and Regioselectivity

The methoxy group activates the aromatic ring, directing electrophilic substitution to the para position (C4) relative to itself. Steric hindrance from the 3,5-dimethyl substituents further ensures regioselectivity, as ortho positions are blocked.

Standard Acylation Protocol

Reagents:

  • 2,6-Dimethylanisole (1 mol)

  • Hexanoyl chloride (1.2 mol)

  • Anhydrous aluminum chloride (AlCl₃, 1.5 mol)

  • Dichloromethane (solvent)

Procedure:

  • Dissolve 2,6-dimethylanisole in dichloromethane under nitrogen.

  • Add AlCl₃ gradually at 0°C.

  • Introduce hexanoyl chloride dropwise over 30 minutes.

  • Warm to room temperature and stir for 6 hours.

  • Quench with ice-cold HCl (10%), extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 9:1).

Yield: 78–82%
Purity: >98% (GC-MS)

Catalytic Innovations

Recent advances in Brønsted acid catalysts, such as trans-1-hydroxy-2,5-diphenylphospholane-1-oxide, have been explored for milder conditions. However, traditional AlCl₃ remains optimal for scalability.

Alternative Synthetic Routes

Direct C–H Functionalization

Palladium-catalyzed C–H activation offers a metal-mediated pathway, though yields are suboptimal (50–60%) compared to Friedel-Crafts.

Grignard-Based Acylation

Reaction of 2,6-dimethylanisole with hexanoyl magnesium bromide under Ullmann conditions provides moderate yields (65%) but requires stringent anhydrous conditions.

Optimization and Challenges

Catalyst Loading

Excess AlCl₃ (>1.5 eq.) leads to side products (e.g., diacylated derivatives), while insufficient amounts (<1.2 eq.) result in incomplete conversion.

Solvent Effects

Polar aprotic solvents (e.g., nitrobenzene) enhance reaction rates but complicate purification. Dichloromethane balances reactivity and ease of workup.

Analytical Characterization

Key Spectral Data:

  • ¹H NMR (CDCl₃): δ 3.82 (s, 3H, OCH₃), 2.54 (t, 2H, COCH₂), 2.34 (s, 6H, Ar-CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch).

Industrial Scalability

The Friedel-Crafts method is preferred for large-scale production due to:

  • Cost Efficiency: AlCl₃ is inexpensive and recyclable.

  • Throughput: Batch processes yield >1 kg per cycle with 80% efficiency .

Q & A

Q. What are the optimal synthetic routes for 4-n-Hexanoyl-2,6-dimethylanisole?

A common approach involves functionalizing the aromatic ring of 2,6-dimethylanisole. For example, bromination at the para position (as in 4-Bromo-2,6-dimethylanisole synthesis) can be achieved using bromine in acetic acid under controlled conditions . To introduce the hexanoyl group, a Friedel-Crafts acylation or nucleophilic substitution (if a leaving group is present) could be employed. Reaction optimization should include temperature control (e.g., reflux in acetic acid), stoichiometric ratios, and purification via crystallization (e.g., using ethanol-water mixtures) to achieve yields >60% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substitution patterns (e.g., methoxy and hexanoyl groups). For example, the methoxy group typically resonates at δ ~3.8 ppm in 1H^1 \text{H}-NMR .
  • GC-MS : Determines molecular weight (e.g., molecular ion peak at m/z 236) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm1^{-1}) from the hexanoyl group and methoxy C-O stretches (~1250 cm1^{-1}) .

Q. What safety precautions are essential when handling this compound?

  • Hazards : Skin irritation (H315), eye damage (H319), and respiratory irritation (H335) are common risks .
  • Mitigation : Use fume hoods, wear nitrile gloves, and employ respiratory protection during synthesis. Store in airtight containers away from light to prevent decomposition .

Advanced Research Questions

Q. How can researchers design biological activity assays for this compound?

  • In Vitro Models : Test enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorometric assays. For example, IC50_{50} values can be determined via dose-response curves .
  • Cell-Based Assays : Use human cell lines (e.g., HepG2 for hepatotoxicity) to assess cytotoxicity (MTT assay) at concentrations ≥0.05 mM . Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility.

Q. How can computational chemistry predict the stability and reactivity of this compound?

  • DFT Calculations : Optimize geometry using Gaussian or ORCA software to evaluate electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteins) under physiological conditions (pH 7.4, 310 K) to predict binding affinities .

Q. How should researchers address contradictions in spectroscopic or biological data?

  • Data Triangulation : Cross-validate NMR/GC-MS results with HPLC purity analyses (>98%) to rule out impurities .
  • Statistical Analysis : Apply ANOVA or t-tests to biological replicates to identify significant outliers. For example, discrepancies in IC50_{50} values may arise from solvent effects (e.g., DMSO vs. ethanol) .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Accelerated Stability Studies : Expose the compound to UV light (λ = 254 nm) for 24–72 hours and monitor degradation via HPLC. Quantify decomposition products (e.g., demethylated analogs) .
  • Long-Term Storage : Store at −20°C under argon and periodically test for purity over 6–12 months to establish shelf-life .

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